Allyl 1H,1H-perfluorooctyl ether
Description
Contextual Significance of Fluorinated Organic Compounds in Scientific Inquiry
Fluorinated organic compounds play a crucial role in modern science and technology. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net This is due to fluorine's high electronegativity, the strength of the carbon-fluorine bond, and the unique steric and electronic effects it imparts. These properties have led to the widespread use of fluorinated compounds in pharmaceuticals, agrochemicals, liquid crystals, and advanced materials such as fluoropolymers. nih.govacs.org
The stability and inertness of many perfluorinated compounds have made them valuable for applications requiring resistance to heat, chemicals, and environmental degradation. acs.orgacs.org However, this same stability can also lead to environmental persistence, a significant concern that drives ongoing research into more environmentally benign fluorinated alternatives. nih.govacs.org
Research Rationale for Investigating Allyl 1H,1H-Perfluorooctyl Ether
The investigation into this compound is driven by its potential as a monomer and a surface modification agent. The allyl group provides a reactive handle for polymerization and other chemical transformations, while the perfluorooctyl chain imparts desirable properties such as hydrophobicity, oleophobicity, and low surface energy.
Researchers are exploring its use in creating fluorinated polymers and copolymers for applications such as water-repellent coatings, low-friction surfaces, and chemically resistant materials. The ability to incorporate the perfluorinated tail into a polymer backbone via the allyl group allows for precise control over the final material's surface properties.
Historical Development of Perfluorinated Ether Chemistry Research
The field of organofluorine chemistry is relatively young, with significant advancements occurring after World War II. researchgate.netnih.gov The development of electrochemical fluorination (ECF) by Simons in the 1940s was a pivotal moment, enabling the large-scale synthesis of perfluorinated compounds. ag.state.mn.us This led to the commercial production of various fluorochemicals, including perfluorinated ethers, by companies like 3M. ag.state.mn.us3fff.co.uk
Early research focused on the synthesis and characterization of simple perfluoroethers. A significant breakthrough was the discovery that perfluorinated vinyl ethers could be copolymerized with tetrafluoroethylene (B6358150) (TFE) to produce melt-processable fluoropolymers like perfluoroalkoxyalkane (PFA). nih.govwikipedia.org This overcame the processing limitations of polytetrafluoroethylene (PTFE) and expanded the applications of fluoropolymers. wikipedia.org The synthesis of perfluorinated propyl vinyl ether (PPVE) from hexafluoropropylene oxide (HFPO) was another key development. nih.gov Over the decades, research has expanded to include a wide variety of functionalized perfluorinated ethers, driven by the demand for materials with specific properties for advanced applications.
Overview of Key Academic Research Trajectories for this compound
Current academic research on this compound primarily focuses on its application in polymer and materials science. Key research trajectories include:
Synthesis of Fluorinated Monomers and Polymers: Researchers are actively developing methods for the synthesis of fluorinated allyl ethers. A common method is the Williamson ether synthesis, which involves the reaction of a polyfluoroalkanol with an allyl halide. researchgate.netias.ac.in This approach is often carried out as a heterophase process, and the use of solvents is sometimes required to improve mass transfer. researchgate.net
Surface Modification: A significant area of investigation involves the use of fluorinated allyl ethers for surface modification. Even in small amounts, these compounds can dramatically alter the surface properties of materials, leading to highly hydrophobic surfaces. researchgate.net This is due to the selective migration and enrichment of the fluorinated monomers on the film surfaces. researchgate.net
Thiol-Ene Chemistry: The allyl group of the ether readily participates in thiol-ene reactions, a type of click chemistry known for its high efficiency and mild reaction conditions. This allows for the straightforward incorporation of the perfluorooctyl moiety into various polymer networks, creating materials with tailored surface properties. researchgate.net
Development of Environmentally Safer Fluorinated Materials: There is a growing interest in designing and synthesizing fluorinated multiblock molecules that are more environmentally benign. Fluoroalkyl allyl ethers are considered useful building blocks in this endeavor. researchgate.net
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 812-72-6 echemi.comindofinechemical.comscbt.com |
| Molecular Formula | C₁₁H₇F₁₅O echemi.comindofinechemical.comscbt.com |
| Molecular Weight | 440.15 g/mol echemi.comindofinechemical.comscbt.com |
| Boiling Point | 178 °C echemi.comindofinechemical.com |
| Density | 1.561 g/cm³ echemi.com |
Table 2: Research Findings on the Synthesis and Application of Fluorinated Allyl Ethers
| Research Focus | Key Findings |
| Synthesis Method | The Williamson ether synthesis is a common method for preparing allyl ethers of polyfluoroalkanols. researchgate.netias.ac.in This reaction can be performed under solvent-free conditions using solid potassium hydroxide (B78521). ias.ac.in |
| Surface Modification | Small amounts (<1 wt%) of fluorinated allyl ethers can create completely hydrophobic surfaces on photocurable films. researchgate.net |
| Polymerization | Fluorinated allyl ethers can be used as monomers in thiol-ene photocurable systems. researchgate.net |
| Building Blocks | Fluoroalkyl allyl ethers are considered useful building blocks for the synthesis of environmentally safer fluorinated multiblock molecules. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-8-prop-2-enoxyoctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F15O/c1-2-3-27-4-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOFHGRLDJWXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F15O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370992 | |
| Record name | Allyl 1H,1H-perfluorooctyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812-72-6 | |
| Record name | Allyl 1H,1H-perfluorooctyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Transformational Pathways of Allyl 1h,1h Perfluorooctyl Ether
General Reaction Mechanisms of Allyl Ethers
Allyl ethers are a class of organic compounds characterized by the presence of an allyl group (CH₂=CH-CH₂-) bonded to an oxygen atom, which is in turn connected to another organic substituent. Their reactivity is largely influenced by the allylic double bond and the ether linkage.
Typically, allyl ethers are synthesized via a nucleophilic substitution reaction, where an alcohol reacts with an allyl halide. fiveable.me This method is fundamental in organic synthesis, often employed to protect hydroxyl groups due to the relative stability of the resulting allyl ether under various conditions. fiveable.meorganic-chemistry.org
The most common reaction involving ethers is the cleavage of the carbon-oxygen bond, which generally requires strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). libretexts.orglibretexts.orgwikipedia.org The mechanism of this acidic cleavage is dependent on the nature of the groups attached to the ether oxygen.
SN2 Mechanism: For ethers with methyl or primary alkyl groups, the reaction proceeds via an SN2 pathway. The ether oxygen is first protonated by the strong acid, creating a good leaving group (an alcohol). The halide anion then acts as a nucleophile, attacking the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com
SN1 Mechanism: When one of the groups attached to the ether is a tertiary alkyl, benzylic, or allylic group, the cleavage tends to follow an SN1 mechanism. libretexts.orglibretexts.org This is because these groups can form relatively stable carbocation intermediates. The presence of the allyl group in allyl ethers makes them susceptible to cleavage via an SN1 pathway, where the resonance-stabilized allylic carbocation is formed. libretexts.orgfiveable.me
The reactivity of the allylic double bond also allows for other transformations, such as isomerization to a more labile enol ether, which can then be easily hydrolyzed. organic-chemistry.org
Claisen Rearrangement in Allyl Ether Systems
The Claisen rearrangement is a powerful, thermally induced, carbon-carbon bond-forming reaction specific to allyl vinyl ethers and allyl aryl ethers. wikipedia.orglibretexts.orglibretexts.org It is an intramolecular, concerted pericyclic reaction that proceeds through a nih.govnih.gov-sigmatropic rearrangement to yield a γ,δ-unsaturated carbonyl compound or, in the case of an allyl aryl ether, an o-allylphenol. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction is typically exothermic and irreversible, driven by the formation of a stable carbonyl group. wikipedia.orgmasterorganicchemistry.com
The Claisen rearrangement is classified as a nih.govnih.gov-sigmatropic rearrangement, which means that a sigma bond migrates across a pi system to a new position three atoms away from its original location. uchicago.edu The reaction proceeds through a highly ordered, cyclic six-membered transition state. libretexts.orglibretexts.org
Theoretical and experimental studies have shown that the reaction is concerted, with bond breaking and bond formation occurring simultaneously. wikipedia.orglibretexts.org Evidence for the intramolecular nature of this rearrangement comes from crossover experiments, which have shown no mixing of products when two different allyl ethers are heated together. wikipedia.org The mechanism involves the movement of six electrons (two from the sigma bond and four from the two pi bonds) in a suprafacial manner, consistent with the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.org
The transition state of the Claisen rearrangement is believed to have aromatic character, which contributes to its stability. libretexts.orglibretexts.org In the case of allyl aryl ethers, the initial rearrangement product is a non-aromatic cyclohexadienone intermediate, which then rapidly tautomerizes to the more stable phenolic form to regain aromaticity. libretexts.orgmasterorganicchemistry.com
A significant feature of the Claisen rearrangement is its high degree of stereoselectivity. The geometry of the transition state dictates the stereochemical outcome of the reaction. The rearrangement preferentially proceeds through a chair-like transition state, as this conformation minimizes steric interactions. organic-chemistry.org
This preference for a chair-like transition state allows for the predictable transfer of stereochemical information from the starting material to the product. masterorganicchemistry.comuchicago.edu For example, an (E)-configured double bond in the starting allyl vinyl ether will lead to the formation of an anti-relationship between the newly formed stereocenters, while a (Z)-configured double bond will result in a syn-relationship. This stereospecificity makes the Claisen rearrangement a valuable tool in asymmetric synthesis for creating stereochemically defined products. organic-chemistry.orgnih.gov While the chair transition state is generally favored, a boat-like transition state is also possible, though it typically leads to minor products unless conformational constraints within the molecule favor it. organic-chemistry.org
Hydrolytic Cleavage of Ether Linkages in Fluorinated Ethers
The ether linkage in fluorinated ethers, including Allyl 1H,1H-perfluorooctyl ether, exhibits enhanced stability compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly alters the electron density around the ether oxygen and adjacent carbon atoms. This generally makes the C-O bond more resistant to cleavage.
However, cleavage can occur under specific conditions. Studies on related fluorinated ether compounds have shown that decomposition can be initiated through nucleophilic attack. nsf.gov For instance, recent research indicates that fluorinated ether molecules may undergo nucleophilic attack by fluoride (B91410) ions (F⁻), leading to their incorporation into the solid electrolyte interphase (SEI) as unsaturated organic fragments during battery operation. nsf.gov
Furthermore, biotransformation studies on certain polyfluorinated ethers have demonstrated that hydrolytic O-dealkylation can occur, particularly in unsaturated structures. nih.gov This process, facilitated by enzymatic activity, can lead to the formation of unstable fluoroalcohol intermediates that subsequently defluorinate. nih.gov While not a simple hydrolysis, it points to a potential pathway for ether bond cleavage in fluorinated systems under specific catalytic conditions. The cleavage of silyl (B83357) ethers, which are structurally related, can be mediated by fluoride ions, further highlighting the role of nucleophiles in breaking bonds adjacent to fluorinated moieties. nih.gov
Oxidative Degradation Pathways of Fluorinated Ethers
The presence of C-H bonds in the molecule, such as in the 1H,1H-perfluorooctyl group and the allyl group of this compound, provides sites for oxidative attack. acs.orgwitpress.com The total oxidizable precursor (TOP) assay, which uses hydroxyl radicals (HO•), has been employed to study the degradation of various per- and polyfluoroalkyl substances (PFAS), including some fluorinated ethers. acs.org
The primary pathway for the atmospheric degradation of many organic compounds, including hydrofluoroethers (HFEs), is initiated by reaction with hydroxyl radicals (OH•). witpress.comrsc.org The kinetics of these reactions are crucial for determining the atmospheric lifetimes of these compounds.
The reaction proceeds via hydrogen atom abstraction from a C-H bond, forming a water molecule and an alkyl radical. rsc.org The presence of fluorine atoms on adjacent carbons generally decreases the rate of hydrogen abstraction.
Table 1: OH Radical Reaction Rate Constants for Selected Hydrofluoroethers
| Compound | Rate Constant (kOH) at 298 K (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| 2,4,4'-Tribromodiphenyl ether (BDE-28) | 1.79 x 10⁻¹² | 6.7 days nih.gov |
| C3-Fluorine containing ethers (general) | Varies (e.g., ~1.04 x 10⁻¹³ for a specific example) | Varies rsc.org |
Note: Data for this compound is not specifically available in the searched literature. The data presented is for related brominated and fluorinated ether structures to provide context on oxidative degradation rates.
The subsequent reactions of the resulting fluoroalkyl radical with oxygen lead to the formation of peroxy radicals, which can then undergo further reactions to form a variety of degradation products, including smaller perfluorinated carboxylic acids (PFCAs). acs.org For unsaturated ethers, OH radicals can also add across the double bond, initiating a different degradation cascade. researchgate.net Computational studies are often used to predict the reaction rate constants and elucidate the complex mechanisms of OH-initiated oxidation for these compounds. rsc.orgacs.org
Photolytic Degradation Processes
The degradation of per- and polyfluoroalkyl substances (PFAS), including ethers, through photolysis—decomposition by light—is an area of active research. Direct photolysis of most PFAS, particularly under ambient light conditions, is generally inefficient due to the immense strength of the carbon-fluorine (C-F) bond, which does not readily absorb UV light at wavelengths above 220 nm. mdpi.com Consequently, significant degradation often requires high-energy light sources, such as vacuum ultraviolet (VUV) at 185 nm or far-UVC at 222 nm. nih.govacs.orgnih.gov
For this compound, two primary photolytic degradation pathways can be proposed based on its structure. The first involves the cleavage of the ether C-O bond, a common reaction in the photolysis of ethers. This would generate an allyl radical and a 1H,1H-perfluorooctyloxy radical. The second potential pathway involves an initial reaction at the carbon-carbon double bond (C=C) of the allyl group, which is a known site of photoreactivity. acs.orgnih.gov
Studies on other PFAS provide insight into subsequent steps. For instance, the photolysis of perfluorooctanoic acid (PFOA) at 185 nm involves the cleavage of the bond between the perfluoroalkyl chain and the carboxyl group, generating a perfluoroheptyl radical. nih.gov This radical can then react with water to form an unstable perfluorinated alcohol (C₇F₁₅OH), which subsequently degrades through the sequential loss of CF₂ units, forming shorter-chain perfluorocarboxylic acids (PFCAs). nih.govresearchgate.net A similar cascade could be initiated from the 1H,1H-perfluorooctyloxy radical formed from this compound.
Biotransformation and Metabolite Formation in Perfluorinated Ethers
The susceptibility of perfluorinated ethers to biotransformation is highly dependent on their molecular structure. pfascentral.org Research indicates that for aerobic biotransformation to occur, the presence of specific structural features is necessary. nih.govescholarship.orgpfascentral.org Fully perfluorinated ethers, like GenX, are highly resistant to biodegradation. acs.org However, polyfluorinated ethers that contain at least one non-fluorinated methylene (B1212753) group (-CH₂-) adjacent to the ether oxygen or a carbon-carbon double bond (C=C) in close proximity to the ether linkage are susceptible to microbial attack. acs.orgnih.govescholarship.orgescholarship.org
This compound possesses both of these key structural features in its allyl group, making it a candidate for aerobic biotransformation. The most probable pathway is initiated by microbial monooxygenase enzymes, which are known to cleave ether bonds. nih.gov This process begins with the oxidation (hydroxylation) of the non-fluorinated carbon atom next to the ether oxygen, forming an unstable hemiacetal intermediate. acs.orgnih.govuniversityofcalifornia.edu This intermediate then spontaneously cleaves the ether bond through a process called O-dealkylation, yielding two separate molecules: an alcohol and an aldehyde. acs.orgnih.gov
In the case of this compound, this cleavage would produce 1H,1H-perfluorooctan-1-ol and propenal (commonly known as acrolein). The resulting perfluorinated alcohol is itself unstable and undergoes spontaneous defluorination if a fluorine atom is attached to the alcohol carbon. nih.gov This leads to the release of fluoride ions and the formation of other degradation products. The presence of the C=C bond can also enable alternative pathways, such as hydrolytic O-dealkylation or hydration across the double bond, which can also trigger defluorination. acs.orgnih.gov
Table 1: Structural Features Influencing Aerobic Biotransformation of Perfluorinated Ethers
| Structural Feature | Susceptibility to Aerobic Biotransformation | Example Pathway Initiation | Reference |
|---|---|---|---|
| -CH₂- group adjacent to ether oxygen | High | Oxidative hydroxylation by monooxygenases to form a hemiacetal intermediate. | acs.orgnih.gov |
| C=C bond in proximity to ether linkage | High | Direct hydrolytic O-dealkylation or hydration at the double bond. | acs.orgnih.govescholarship.org |
| Fully perfluorinated structure (no H on alkyl chains) | Very Low / Recalcitrant | No susceptible site for initial microbial enzymatic attack. | acs.org |
Studies on the Stability of Perfluorinated Ether Bonds
Perfluoroethers are recognized for their high chemical and thermal stability, a characteristic attributed to the strength of the carbon-fluorine (C-F) bonds within their structure. wikipedia.org The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy (BDE) that can exceed 110 kcal/mol. researchgate.net However, the introduction of an ether linkage (C-O-C) into a perfluoroalkyl chain creates a point of potential reactivity compared to the near-invulnerability of a continuous perfluorinated carbon backbone. nih.gov
While generally stable, the ether bond is weaker than the C-F bonds and can be the site of chemical or thermal cleavage. The stability of the ether bond itself can be influenced by the surrounding molecular structure. For instance, theoretical studies on perfluoroalkyl carboxylic acids (PFCAs) containing ether linkages have shown that the ether oxygen atoms can increase the bond dissociation energy of C-F bonds on adjacent carbon atoms, making them even more stable. chemrxiv.org
Nevertheless, the ether C-O bond can be the primary site of degradation under certain conditions. Advanced reduction processes utilizing hydrated electrons have been shown to cleave the C-O bond in some perfluorinated ethers. nih.gov Similarly, while perfluoroethers are resistant to many advanced oxidation processes, specific chemical environments can facilitate the breakdown of the ether linkage. acs.org The stability of some per- and polyfluoroalkyl ether acids (PFEAs) has been shown to be compromised in certain aprotic solvents, leading to decarboxylation.
Environmental Behavior and Ecological Implications of Perfluorinated Ethers
Identification of Precursor Compounds and Transformation Products in the Environment
The environmental presence of per- and polyfluoroalkyl substances (PFAS) is complicated by the existence of precursor compounds that can transform into more persistent forms, and the subsequent degradation products of these initial substances. For Allyl 1H,1H-perfluorooctyl ether, understanding its lifecycle in the environment involves identifying its synthetic precursors and the products it forms through biotic and abiotic processes.
Precursor Compounds
The synthesis of polyfluorinated allyl ethers, such as this compound, typically involves the reaction of a fluorinated alcohol with an allylating agent. researchgate.netmdpi.come3s-conferences.org The primary precursors for the industrial synthesis of this compound are therefore considered to be 1H,1H-perfluorooctan-1-ol and an allyl halide, such as allyl chloride or allyl bromide. researchgate.net
The general reaction, known as Williamson ether synthesis, can be summarized as the alkoxide of the fluorinated alcohol reacting with the allyl halide. This process is a common method for producing ethers. mdpi.com
Below is a table of the likely precursor compounds for this compound.
Table 1: Precursor Compounds for the Synthesis of this compound
| Precursor Compound | Chemical Formula | Role in Synthesis |
| 1H,1H-Perfluorooctan-1-ol | C₈H₃F₁₅O | Fluorinated alcohol |
| Allyl Chloride | C₃H₅Cl | Allylating agent |
| Allyl Bromide | C₃H₅Br | Allylating agent |
Transformation Products
Once released into the environment, this compound is subject to various transformation processes. While specific studies on the environmental fate of this particular compound are limited, the degradation pathways can be inferred from research on structurally similar polyfluorinated ethers and compounds containing an allyl group. nih.govnih.govrsc.org
Biotransformation:
Microbial degradation is a key process in the transformation of many polyfluorinated compounds. nih.gov Research on other polyfluorinated ethers suggests that the ether linkage and the non-fluorinated part of the molecule are susceptible to microbial attack. nih.govescholarship.orgacs.org
Studies on fluoroalkylether substances indicate that aerobic biotransformation can occur, particularly when there is a non-fluorinated carbon atom adjacent to the ether bond, as is the case with this compound. nih.govacs.orgpfascentral.org The likely mechanism involves an initial oxidation at the methylene (B1212753) group (-CH₂-) next to the ether oxygen, leading to an unstable hemiacetal. This intermediate would then undergo O-dealkylation, cleaving the ether bond to form 1H,1H-perfluorooctan-1-ol and 2-propenal (acrolein). nih.gov Acrolein is a known biotransformation product of allyl alcohol and is subsequently oxidized to acrylic acid.
Therefore, the expected biotransformation products of this compound include:
1H,1H-Perfluorooctan-1-ol: Formed by the cleavage of the ether bond.
2-Propenal (Acrolein): Formed from the allyl group.
Acrylic Acid: Formed by the oxidation of acrolein.
Furthermore, fluorotelomer alcohols like 1H,1H-perfluorooctan-1-ol are known precursors to persistent perfluoroalkyl carboxylic acids (PFCAs). nih.gov Through further microbial degradation, 1H,1H-perfluorooctan-1-ol can be transformed into shorter-chain PFCAs, such as perfluorooctanoic acid (PFOA) and perfluoroheptanoic acid (PFHpA). nih.govresearchgate.net
Abiotic Transformation:
Abiotic degradation pathways for this compound may include reactions with hydroxyl radicals in the atmosphere and potential isomerization. nih.govrsc.org
Reaction with Hydroxyl Radicals: In the atmosphere, unsaturated compounds like allyl ethers are susceptible to degradation by hydroxyl (OH) radicals. nih.gov This reaction would primarily target the double bond of the allyl group, leading to the formation of various oxygenated products.
Isomerization: Perfluoroalkyl allyl ethers can undergo isomerization in the presence of certain catalysts to form the corresponding perfluoroalkyl propen-1-yl ethers. rsc.org While this is often a targeted synthetic reaction, similar transformations could potentially occur under specific environmental conditions.
The following table summarizes the potential transformation products of this compound based on the degradation pathways of analogous compounds.
Table 2: Potential Transformation Products of this compound in the Environment
| Transformation Product | Potential Formation Pathway |
| 1H,1H-Perfluorooctan-1-ol | Biotransformation (ether cleavage) |
| 2-Propenal (Acrolein) | Biotransformation (from allyl group) |
| Acrylic Acid | Biotransformation (oxidation of acrolein) |
| Perfluorooctanoic Acid (PFOA) | Biotransformation of 1H,1H-perfluorooctan-1-ol |
| Perfluoroheptanoic Acid (PFHpA) | Biotransformation of 1H,1H-perfluorooctan-1-ol |
| Allyl 1H,1H-perfluorooctyl propen-1-yl ether | Isomerization |
It is important to note that the identification and quantification of these potential transformation products in environmental samples would require advanced analytical techniques, such as high-resolution mass spectrometry. researchgate.netnih.gov Non-targeted analysis using such methods is crucial for discovering novel degradation products of emerging contaminants like this compound. researchgate.net
Toxicological Profiles and Mechanistic Investigations of Perfluorinated Ethers
General Toxicological Considerations for Fluorinated Organic Compounds
Per- and polyfluoroalkyl substances (PFAS) are a large class of synthetic organofluorine compounds characterized by a partially or fully fluorinated carbon chain. Their widespread use has led to global environmental contamination and concerns about their impact on human health. nih.gov
General toxicological concerns associated with fluorinated organic compounds, particularly PFAS, include:
Persistence and Bioaccumulation: The carbon-fluorine bond is exceptionally strong, making these compounds highly resistant to degradation in the environment and in biological systems. This persistence can lead to bioaccumulation in various tissues. nih.gov
Systemic Distribution: Unlike many other organic pollutants that accumulate in fatty tissues, PFAS tend to bind to proteins and are found in the liver, kidneys, and blood. nih.gov
Adverse Health Effects: Studies on well-characterized PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) have revealed a range of adverse health effects in animal studies, including hepatotoxicity, immunotoxicity, developmental and reproductive toxicity, and carcinogenicity. nih.govresearchgate.net Human epidemiological studies have also suggested associations between PFAS exposure and various health issues. researchgate.net
The toxicological profile of any specific fluorinated compound is influenced by its chemical structure, including the length of its fluorinated chain and the nature of its functional groups. nih.gov
Biotransformation Pathways and Metabolite-Induced Toxicity
The biotransformation of fluorinated compounds is a critical factor in determining their toxic potential. While highly fluorinated compounds are generally resistant to metabolism, partial fluorination, as in the case of Allyl 1H,1H-perfluorooctyl ether, can provide sites for metabolic attack.
The cytochrome P450 (CYP450) superfamily of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a vast array of foreign compounds (xenobiotics). youtube.comyoutube.com These enzymes typically catalyze oxidative reactions, aiming to increase the water solubility of substances to facilitate their excretion. youtube.com
For fluorinated ethers, CYP450-mediated metabolism has been documented. For instance, the anesthetic sevoflurane (B116992) is metabolized by CYP2E1 to produce fluoride (B91410) ions and hexafluoroisopropanol. nih.gov Studies on other fluorinated ethers have also demonstrated the involvement of CYP450 in their biotransformation, which can sometimes lead to the destruction of the CYP450 enzyme itself. nih.gov The presence of an allyl group in this compound suggests a potential site for epoxidation or other oxidative reactions by CYP450 enzymes, similar to the metabolism of allyl alcohol and other allyl-containing compounds. nih.gov
Table 1: Role of Cytochrome P450 in Metabolism
| Compound/Class | Key CYP450 Enzyme(s) | Metabolic Outcome | Reference |
|---|---|---|---|
| Fluorinated Ether Anesthetics | CYP2E1 | Formation of fluoride and other metabolites, potential for enzyme destruction. | nih.govnih.gov |
The metabolism of certain fluorinated organic compounds can lead to the formation of highly toxic metabolites. A significant concern is the potential generation of fluoroacetic acid.
Fluoroacetic acid is a potent metabolic poison that can disrupt the Krebs cycle, a fundamental energy-producing pathway in cells. wikipedia.org It is a known harmful metabolite of some fluorine-containing drugs. wikipedia.org While there is no direct evidence that this compound metabolizes to fluoroacetic acid, the biotransformation of other fluorinated compounds serves as a cautionary example. For instance, some fluorinated pesticides and herbicides can degrade to form trifluoroacetic acid (TFA), another persistent and concerning metabolite. youtube.com
Furthermore, studies on the biotransformation of fluorotelomer-based compounds, which are precursors to perfluorinated carboxylic acids (PFCAs), have shown that intermediate metabolites can be significantly more toxic than the parent compounds or the final PFCA products. acs.org These toxic intermediates include fluorotelomer aldehydes and unsaturated carboxylic acids. acs.org
Organ-Specific Toxicological Effects (e.g., hepatic, renal, neurological)
Based on the known toxicology of various PFAS, exposure to this compound could potentially lead to toxic effects in several organ systems.
Hepatic Toxicity: The liver is a primary target for many PFAS. nih.gov Observed effects in animal studies include liver enlargement (hepatomegaly), alterations in lipid metabolism, and the development of liver tumors. nih.govlibretexts.org The accumulation of PFAS in the liver is a key factor in its susceptibility. nih.gov
Renal Toxicity: The kidneys are also susceptible to PFAS-induced toxicity due to their role in filtering and excreting these substances. nih.govlibretexts.org
Neurological Toxicity: Some studies have suggested that PFAS can have neurotoxic effects. researchgate.net
Immunotoxicity: The immune system is a sensitive target for some PFAS, with studies showing suppression of antibody responses and other immune functions. nih.gov
Table 2: Potential Organ-Specific Toxicity of Perfluorinated Compounds
| Organ System | Potential Toxic Effects | References |
|---|---|---|
| Liver | Hepatomegaly, altered lipid metabolism, tumors | nih.govnih.govlibretexts.org |
| Kidney | Impaired excretion, cellular damage | nih.govlibretexts.org |
| Nervous System | Neurotoxicity | researchgate.net |
Cellular and Molecular Mechanisms of Toxicity
The toxicity of PFAS is thought to be mediated by several cellular and molecular mechanisms. A key mechanism for some PFAS is the activation of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a significant role in lipid metabolism. nih.gov Activation of PPARα can lead to a cascade of events resulting in peroxisome proliferation, particularly in the liver, which is linked to hepatotoxicity in rodents. nih.gov
Other potential molecular mechanisms include:
Interaction with other nuclear receptors: Besides PPARα, PFAS may interact with other receptors like the constitutive androstane (B1237026) receptor (CAR) and the pregnane (B1235032) X receptor (PXR). nih.gov
Cell membrane interactions: The surfactant properties of some PFAS can lead to interactions with cell membranes, potentially disrupting their integrity and function. wikipedia.org
Oxidative stress: Some studies suggest that PFAS can induce oxidative stress, leading to cellular damage.
Protein interactions: The reactivity of certain metabolites, such as fluorotelomer unsaturated aldehydes, with proteins may lead to toxicity by inhibiting protein function. acs.org
Ecotoxicological Assessment in Aquatic Biota
The ecotoxicological effects of this compound in aquatic environments have not been specifically documented. However, the general principles of ecotoxicology for chemical stressors can be applied. nih.gov The assessment of risk to aquatic biota would involve evaluating its potential for persistence, bioaccumulation, and toxicity in relevant aquatic organisms. ua.pt
Given its chemical structure, which includes a hydrophobic perfluorinated chain and a more reactive allyl ether group, its environmental fate and effects could be complex. The perfluorinated portion suggests a tendency for persistence and potential bioaccumulation. The ecotoxicity would depend on its bioavailability and the sensitivity of different aquatic species. Standard ecotoxicological tests on organisms from different trophic levels, such as algae, invertebrates (e.g., daphnids), and fish, would be necessary to characterize its environmental risk profile. vliz.beunimi.it
Advanced Analytical Approaches for the Characterization and Detection of Allyl 1h,1h Perfluorooctyl Ether
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analyzing complex mixtures, and for a compound like Allyl 1H,1H-perfluorooctyl ether, both liquid and gas chromatography offer viable separation strategies. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry, is a primary technique for the analysis of many per- and polyfluoroalkyl substances (PFAS). mdpi.com For non-ionic, relatively volatile compounds like this compound, reverse-phase HPLC is a suitable approach.
Key Considerations for HPLC Analysis:
Column Selection: A C18 column is a common choice for the separation of a wide range of PFAS. acs.org For more polar analytes or to achieve different selectivity, a weak anion exchange (WAX) column can be employed. acs.orgepa.gov
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives to improve chromatographic peak shape and ionization efficiency. acs.org For example, a gradient elution starting with a higher water percentage and increasing the organic solvent content would be effective for eluting the highly fluorinated ether from the C18 column.
Detection: While UV detection is possible due to the allyl group, its sensitivity is limited. Mass spectrometry is the preferred detection method due to its high sensitivity and selectivity. mdpi.com
A typical HPLC method for a related fluorinated compound might utilize a C18 column (150 mm × 2.1 mm, 3.5 µm) with a gradient of methanol in water. acs.org
Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Ethers
| Parameter | Value |
| Column | C18, 150 mm x 2.1 mm, 3.5 µm particle size |
| Mobile Phase A | Water with 2 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B over 15 minutes |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound has a boiling point of 178°C, it is amenable to GC analysis. GC can offer high chromatographic resolution, separating the target analyte from other volatile components in a sample.
Key Considerations for GC Analysis:
Column Selection: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS or HP-5MS), is generally effective for the separation of a broad range of PFAS. mdpi.comdiva-portal.org
Injection Technique: A split/splitless inlet is typically used, with splitless injection being preferred for trace analysis to ensure the entire sample is transferred to the column. nih.gov
Temperature Programming: A programmed temperature ramp is crucial for the elution of compounds with a wide range of boiling points. An initial low temperature would be held to focus the analytes at the head of the column, followed by a ramp to a final temperature high enough to elute the this compound. For instance, a program might start at 45°C and ramp up to 260°C. diva-portal.org
Derivatization: While this compound is volatile enough for direct GC analysis, some less volatile or more polar PFAS require derivatization to increase their volatility and improve their chromatographic behavior. tntech.eduresearchgate.net
GC analysis is often coupled with mass spectrometry (GC-MS) for definitive identification and quantification. innovatechlabs.comnih.gov
Table 2: Representative GC Parameters for Volatile Fluorinated Compounds
| Parameter | Value |
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
For highly complex samples where single-dimensional chromatography may not provide sufficient resolution, multi-dimensional chromatography offers enhanced separation power. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) is particularly powerful for resolving co-eluting compounds in complex matrices like environmental or biological samples. nih.gov
In a GC×GC system, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of components that would otherwise overlap. nih.govcapes.gov.br This technique would be invaluable for distinguishing this compound from isomers or other structurally similar compounds in a complex mixture.
Mass Spectrometry for Structural Elucidation and Trace Analysis
Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing not only high sensitivity and selectivity but also crucial structural information.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of an unknown compound or confirming the identity of a known analyte. nih.govnih.gov For this compound (C₁₁H₇F₁₅O), the exact mass can be calculated and compared to the measured mass with a very low margin of error (typically < 5 ppm). This high mass accuracy helps to differentiate the target compound from other molecules with the same nominal mass but different elemental formulas. Time-of-flight (TOF) and Orbitrap mass analyzers are commonly used for HRMS analysis of PFAS. nih.gov
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and for highly selective and sensitive quantification. mdpi.comnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used for definitive identification.
For this compound, characteristic fragmentation pathways would likely involve the perfluorinated chain and the allyl group. Common fragment ions for perfluorinated compounds include losses of CF₂ units and the formation of characteristic CₙF₂ₙ₊₁⁺ ions. tandfonline.com The fragmentation of the allyl group could also provide structural confirmation. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), the signal-to-noise ratio can be significantly improved, allowing for trace-level detection.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. numberanalytics.comspringernature.comnih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly well-suited for the identification and quantification of this compound. slideshare.net
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high-resolution separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. slideshare.netscispace.com For the analysis of this compound, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated ether then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio. slideshare.net The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for the compound, allowing for its unambiguous identification. nih.gov GC-MS is highly effective for the analysis of volatile and semi-volatile compounds and can be used for the trace-level detection of fluorinated ethers in various matrices. nih.govresearchgate.netresearchgate.netsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique that separates compounds based on their polarity using liquid chromatography before they are introduced into the mass spectrometer. slideshare.net This method is particularly useful for the analysis of less volatile or thermally labile compounds. While this compound is amenable to GC-MS, LC-MS can be a valuable alternative, especially when analyzing complex environmental or biological samples where matrix effects can be significant. researchgate.netsepscience.com The development of various LC-MS interfaces has expanded its applicability in the analysis of a wide range of compounds, including per- and polyfluoroalkyl substances (PFAS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are all crucial for its complete characterization. scispace.com
Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In this compound, the protons of the allyl group and the two protons on the carbon adjacent to the ether oxygen will exhibit characteristic chemical shifts and coupling patterns. pressbooks.pub The protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield (to a higher ppm value) due to the electronegativity of the oxygen atom. pressbooks.pub The vinyl protons of the allyl group will show complex splitting patterns due to cis, trans, and geminal couplings. magritek.comyoutube.com
Expected Chemical Shifts for the Allyl Group: The protons of the allyl group (CH₂=CH-CH₂-) typically resonate in specific regions of the ¹H NMR spectrum. organicchemistrydata.org
Expected Chemical Shifts for the Perfluorooctyl Chain: The two protons on the carbon adjacent to the perfluorooctyl chain (-CH₂-CF₂) will also have a characteristic chemical shift.
A detailed analysis of the splitting patterns and coupling constants can confirm the connectivity of the atoms within the allyl and ether functionalities. magritek.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Allyl Group Carbons: The three carbon atoms of the allyl group will have characteristic chemical shifts. chemicalbook.comorganicchemistrydata.org
Ether Carbon: The carbon atom of the methylene (B1212753) group attached to the ether oxygen will be shifted downfield. pressbooks.pub
Perfluorinated Chain Carbons: The carbon atoms in the perfluorooctyl chain will also have distinct chemical shifts, which can be influenced by the attached fluorine atoms.
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for the analysis of fluorinated compounds like this compound. pfascentral.orgthermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal candidate for NMR studies. thermofisher.com
¹⁹F NMR spectra exhibit a wide range of chemical shifts, which allows for the clear differentiation of fluorine atoms in different chemical environments. thermofisher.com This is particularly useful for identifying the various CF₂, and CF₃ groups within the perfluorooctyl chain. The coupling between neighboring fluorine atoms (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen atoms (¹⁹F-¹H coupling) provides additional structural information. thermofisher.com ¹⁹F NMR is an unbiased analytical method that does not require prior knowledge of the specific fluorine-carbon bonds or functional groups present. pfascentral.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. cornell.eduacs.org
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful technique for identifying characteristic chemical bonds within a molecule. cornell.edu For this compound, the IR spectrum would be expected to show absorptions corresponding to:
C-H stretching and bending vibrations of the allyl group.
C=C stretching vibration of the alkene in the allyl group.
C-O-C stretching vibration of the ether linkage, which typically appears in the 1050 to 1150 cm⁻¹ region. pressbooks.pub
C-F stretching vibrations of the perfluorooctyl chain, which are typically strong and occur in the "atmospheric window" between 750 and 1250 cm⁻¹. scispace.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly useful for detecting non-polar bonds, such as the C=C bond in the allyl group. The Raman spectrum of this compound would provide additional confirmation of the functional groups present. researchgate.netchemicalbook.com
Sample Preparation Techniques for Trace Analysis in Environmental and Biological Matrices
The analysis of this compound at trace levels in complex environmental and biological samples requires effective sample preparation to remove interfering substances and concentrate the analyte of interest. organomation.comelsevier.com The choice of sample preparation technique depends on the matrix (e.g., water, soil, blood) and the analytical method being used. organomation.com
Common techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for the extraction and pre-concentration of PFAS from aqueous samples. researchgate.netlcms.cz The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent.
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. organomation.com
Dispersive Solid-Phase Extraction (dSPE): Often used as a cleanup step, dSPE involves adding a sorbent to the sample extract to remove matrix components. lcms.cz
Hollow-Fiber Microporous Membrane Liquid-Liquid Extraction (HF-MMLLE): This is a miniaturized version of LLE that uses a hollow fiber membrane to contain the organic solvent, offering high enrichment factors for trace analysis in aqueous samples. nih.gov
Given the ubiquitous nature of some fluorinated compounds, it is crucial to minimize potential contamination during sample collection and preparation. sepscience.comsigmaaldrich.com This includes using appropriate containers and avoiding materials that may contain or adsorb PFAS. sigmaaldrich.com
Computational Chemistry Investigations of Allyl 1h,1h Perfluorooctyl Ether
Quantum Chemical Calculations of Fluorinated Compounds
Quantum chemical calculations have become an indispensable tool for understanding the intricate nature of fluorinated compounds. These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties and reactivity, providing insights that can be difficult or impossible to obtain through experimental means alone. chalmers.se The introduction of fluorine atoms into organic molecules dramatically alters their electronic structure, which in turn influences their chemical behavior. rsc.orgnih.gov
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a particularly powerful and widely used quantum chemical method for studying fluorinated compounds due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are employed to determine the electronic structure of molecules, which is fundamental to understanding their stability, reactivity, and spectroscopic properties.
In the context of fluorinated ethers like Allyl 1H,1H-perfluorooctyl ether, DFT can be used to calculate a variety of key electronic properties. These include the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface. The highly electronegative fluorine atoms create strong inductive effects, pulling electron density towards the perfluorinated chain. This results in a polarized molecule with distinct electron-rich and electron-poor regions, which can be visualized and quantified using DFT.
The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO-LUMO gap provides an estimate of the molecule's chemical stability and its susceptibility to electronic excitation. For fluorinated compounds, the presence of fluorine atoms tends to lower the energies of the frontier molecular orbitals. rsc.org DFT calculations can precisely quantify these effects and help predict how the molecule will interact with other chemical species.
The following table summarizes key electronic properties that can be obtained from DFT calculations for a generic fluorinated ether, illustrating the type of data that can be generated for this compound.
| Property | Description | Typical DFT Functional | Basis Set |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. | B3LYP, ωB97X-D | 6-31G, cc-pVTZ |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. | B3LYP, ωB97X-D | 6-31G, cc-pVTZ |
| HOMO-LUMO Gap | The difference in energy between the HOMO and LUMO, an indicator of chemical stability. | B3LYP, ωB97X-D | 6-31G, cc-pVTZ |
| Dipole Moment | A measure of the overall polarity of the molecule. | B3LYP, ωB97X-D | 6-31G, cc-pVTZ |
| NBO Charges | Charges on individual atoms, revealing the distribution of electron density. | B3LYP, ωB97X-D | 6-31G*, cc-pVTZ |
Ab initio Methods for Mechanistic Insights
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide even more accurate results, albeit at a higher computational cost. osti.gov These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are particularly valuable for obtaining detailed mechanistic insights into chemical reactions. nih.gov
For this compound, ab initio calculations can be used to study various reaction mechanisms, such as its potential degradation pathways in the environment. For instance, the reaction with hydroxyl radicals (•OH), a key atmospheric oxidant, can be modeled to determine the reaction barriers and identify the most likely products. nih.govacs.org These calculations involve locating the transition state structures and calculating the activation energies for different reaction channels, such as hydrogen abstraction from the allyl group or addition to the double bond.
The G2(MP2) level of theory, a composite method, has been successfully used to study the conformational potential energy surfaces and hydrogen abstraction reactions of fluorinated formates with OH radicals. nih.gov A similar approach could be applied to this compound to understand its atmospheric chemistry.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations provide a powerful computational microscope for examining the dynamic behavior of molecules over time. acs.org Unlike quantum chemical methods that focus on the electronic structure of a single or a few molecules, MD simulations can model the behavior of large systems, including the interactions of a molecule with its environment, such as a solvent or a surface. nih.gov
For this compound, MD simulations are invaluable for understanding its conformational flexibility. The long perfluorooctyl chain can adopt numerous conformations, and the presence of the ether linkage and the allyl group adds further complexity. MD simulations can explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's physical properties and how it interacts with other molecules.
MD simulations have been used to study the structural transformations of perfluorooctane (B1214571) sulfonate (PFOS) at water/rutile interfaces, revealing how concentration and salinity affect its behavior. nih.gov Similar simulations could be performed for this compound to understand its behavior at interfaces, which is relevant to its environmental fate and potential applications.
The following table outlines the key aspects of an MD simulation for conformational analysis:
| Simulation Parameter | Description | Typical Software | Force Field |
| System Setup | The molecule is placed in a simulation box, often with a solvent like water. | GROMACS, AMBER | GAFF, OPLS |
| Simulation Time | The length of the simulation, typically on the order of nanoseconds to microseconds. | GROMACS, AMBER | GAFF, OPLS |
| Temperature and Pressure | The simulation is run at a constant temperature and pressure to mimic experimental conditions. | GROMACS, AMBER | GAFF, OPLS |
| Analysis | Trajectories are analyzed to determine conformational preferences, interaction energies, and other dynamic properties. | GROMACS, AMBER | GAFF, OPLS |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational methods are increasingly used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net This can be a valuable tool for identifying and characterizing new compounds, as well as for interpreting experimental spectra. nih.gov
The prediction of ¹⁹F NMR chemical shifts is particularly important for fluorinated compounds. rsc.org DFT calculations, combined with appropriate scaling factors, can provide accurate predictions of ¹⁹F chemical shifts. nih.gov The accuracy of these predictions depends on the level of theory, the basis set, and the use of a suitable reference compound. rsc.orgnsf.gov
For this compound, predicting the ¹⁹F NMR spectrum would be crucial for its characterization. The spectrum is expected to show multiple signals corresponding to the different fluorine environments along the perfluorooctyl chain. Computational predictions can help assign these signals to specific fluorine atoms, which can be challenging to do from the experimental spectrum alone.
The following table provides an overview of the computational approach for predicting NMR chemical shifts:
| Computational Step | Description | Recommended Method |
| Geometry Optimization | The molecular geometry is optimized to find the lowest energy structure. | B3LYP/6-31+G(d,p) |
| NMR Calculation | The magnetic shielding tensors are calculated for the optimized geometry. | GIAO-DFT (e.g., ωB97XD/aug-cc-pvdz) |
| Chemical Shift Prediction | The calculated shielding tensors are converted to chemical shifts using a reference compound and scaling factors. | Linear scaling with a known reference |
Modeling of Environmental Fate and Degradation Pathways
Computational chemistry plays a crucial role in assessing the environmental fate of chemicals, including per- and polyfluoroalkyl substances (PFAS). nih.gov By modeling the physicochemical properties and degradation pathways of a compound, it is possible to predict its persistence, bioaccumulation potential, and long-range transport. researchgate.netnih.gov
For this compound, computational models can be used to estimate key properties such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). These properties are essential inputs for multimedia environmental fate models, which predict how a chemical will partition between different environmental compartments (air, water, soil, and biota). nih.gov
Furthermore, computational methods can be used to investigate the potential degradation pathways of this compound. As mentioned earlier, DFT and ab initio calculations can be used to study its reaction with atmospheric oxidants like the hydroxyl radical. researchgate.net These calculations can identify the primary degradation products and provide rate constants for the reactions, which are critical for estimating the atmospheric lifetime of the compound. osti.gov
The following table summarizes the key aspects of modeling the environmental fate of a compound:
| Modeling Aspect | Description | Computational Tool/Method |
| Physicochemical Properties | Estimation of properties like vapor pressure, water solubility, and Kow. | EPI Suite™, COSMOtherm |
| Atmospheric Degradation | Calculation of reaction rates with atmospheric oxidants (e.g., •OH). | DFT, ab initio calculations |
| Multimedia Fate Modeling | Prediction of the compound's distribution in the environment. | OECD POV and LRTP Screening Tool |
Computational Design of Novel Fluorinated Molecules
Computational chemistry is not only used to study existing molecules but also to design new ones with desired properties. nih.gov By understanding the structure-property relationships of fluorinated compounds, it is possible to computationally design novel molecules with specific applications in mind.
For example, if the goal is to design a fluorinated ether with improved thermal stability, computational methods can be used to screen a library of candidate molecules. DFT calculations can be used to assess the bond dissociation energies of different C-O and C-F bonds, providing an indication of the molecule's thermal stability.
Similarly, if the goal is to design a fluorinated molecule with specific surface properties, MD simulations can be used to study how different functional groups affect the molecule's behavior at interfaces. This "in silico" design process can significantly accelerate the discovery of new materials by reducing the need for extensive and time-consuming experimental synthesis and testing.
The design of novel fluorinated molecules often involves a combination of quantum chemical calculations and molecular dynamics simulations to predict a range of properties, from electronic structure to bulk behavior. acs.orgrsc.org
Emerging Research Directions and Future Perspectives on Allyl 1h,1h Perfluorooctyl Ether
Development of Sustainable Synthetic Routes
The traditional synthesis of fluorinated compounds often involves harsh reagents and energy-intensive conditions. A significant future research direction is the development of sustainable or "green" synthetic routes for Allyl 1H,1H-perfluorooctyl ether. This involves several key areas of investigation:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.
Use of Renewable Feedstocks: Exploring the potential of using bio-based starting materials for the non-fluorinated portion of the molecule.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.
Future research in this area will be crucial for reducing the environmental footprint associated with the production of fluorinated ethers, aligning with the principles of green chemistry.
Advanced Mechanistic Understanding of Biotransformation
Understanding how this compound is transformed in biological systems is fundamental to assessing its persistence and potential toxicity. While many perfluoroalkyl acids (PFAAs) are highly resistant to degradation, polyfluorinated substances containing non-fluorinated parts, like this ether, can be metabolized. itrcweb.org
Emerging research focuses on elucidating the specific metabolic pathways. For other fluorinated ethers, studies have shown that biotransformation can be initiated by oxidation at the non-fluorinated carbon atom adjacent to the ether linkage, a reaction often catalyzed by cytochrome P-450 (CYP) enzymes. nih.govacs.org This process forms an unstable hemiacetal intermediate that can break apart, cleaving the ether bond. acs.org For this compound, future studies should investigate:
The role of specific CYP isozymes in its metabolism. nih.gov
The potential for metabolism at the allyl group's double bond, in addition to the ether linkage.
The identification of metabolic products, which could be more or less toxic than the parent compound. For example, the metabolism of 2,2,2-trifluoroethyl allyl ether (TFAE) yields 2,2,2-trifluoroethanol (B45653) (TFE) and the highly reactive molecule acrolein. nih.gov
A detailed understanding of these biotransformation pathways is essential for predicting the formation of terminal metabolites and assessing internal exposure. nih.gov
Refinement of Environmental Fate Models
Predicting the environmental journey of this compound requires sophisticated environmental fate models. rsc.org Current models for PFAS, such as AERMOD and CMAQ for atmospheric transport, are continuously being improved. aecom.com However, the vast diversity of PFAS structures necessitates compound-specific data for accurate predictions. itrcweb.orgaecom.com
Future research must focus on:
Determining Physicochemical Properties: Accurately measuring key properties of this compound, such as its vapor pressure, water solubility, and octanol-water partition coefficient. These properties govern its partitioning between air, water, soil, and sediment. dioxin20xx.orgcswab.org
Improving Model Parameters: Incorporating these specific properties into multimedia environmental models to better simulate its transport, distribution, and potential for long-range transport. aecom.comny.gov
Accounting for Precursor Transformation: Modeling the transformation of the parent ether into other compounds in the environment, which is a known source of terminal PFAAs in remote locations. dioxin20xx.org
Refining these models will allow for more accurate predictions of environmental concentrations and help identify potential accumulation hotspots. nih.govgsienv.com
Exploration of Structure-Activity Relationships in Toxicology
Structure-activity relationship (SAR) studies are crucial for predicting the toxicity of chemicals with limited toxicological data. scispace.com For PFAS, research has shown that toxicological effects can be dependent on the length of the perfluorinated carbon chain and the type of functional group. nih.govresearchgate.net
For this compound, future toxicological research should investigate how its specific structural features relate to biological activity. Key areas of exploration include:
Chain Length Effects: The long C8 perfluorinated chain is a common feature in well-studied toxic compounds like PFOA and PFOS, suggesting a potential for similar modes of action, such as interference with mitochondrial respiration or fatty acid metabolism. nih.govacs.org
Functional Group and Linkage: The influence of the ether linkage, compared to the carboxylic or sulfonic acid groups of PFAAs, on protein binding and cellular uptake. acs.org
The Allyl Group: The reactivity of the allyl moiety and its metabolites could introduce unique toxicological pathways not seen in saturated PFAAs.
By systematically comparing the toxicity of this compound with other structurally related PFAS, researchers can build predictive models to help categorize and prioritize these compounds for further testing. nih.gov
Integration of Multi-Omics Approaches in Environmental and Toxicological Studies
To move beyond traditional toxicity endpoints, modern toxicology is increasingly integrating "multi-omics" approaches. These technologies—including transcriptomics, proteomics, and metabolomics—allow for a comprehensive analysis of the molecular changes occurring within an organism upon chemical exposure. nih.gov
For this compound, applying multi-omics can provide deep insights into its mechanisms of toxicity. nih.gov Future research should aim to:
Identify Molecular Initiating Events: Use transcriptomics (gene expression analysis) to identify the earliest cellular responses to exposure.
Characterize Protein Alterations: Employ proteomics to understand how the compound alters the levels and functions of critical proteins. nih.gov
Map Metabolic Disruptions: Use metabolomics to detect changes in endogenous small molecules, which can reveal disruptions in key metabolic pathways like lipid and amino acid metabolism, a known effect of some PFAS. nih.govresearchgate.net
Integrating these datasets can create a holistic view of the compound's toxicological profile, identify sensitive biomarkers of exposure and effect, and provide a stronger basis for risk assessment. nih.gov
Development of Novel Remediation Technologies for Perfluorinated Ethers
The persistence of many PFAS, including potentially this compound, in the environment necessitates the development of effective remediation technologies. The strong carbon-fluorine bond makes many of these compounds resistant to conventional treatment methods. cswab.org
Emerging and future research is focused on a range of innovative technologies:
Adsorption: Improving materials like granular activated carbon (GAC) and ion exchange resins to enhance their efficiency and selectivity for a wider range of PFAS, including ethers. nih.govr3sustainability.com
Destructive Technologies: Advancing destructive methods that can break the C-F bond. These include:
Supercritical Water Oxidation (SCWO): Using high temperatures and pressures to oxidize PFAS into harmless products. r3sustainability.com
Electrochemical Oxidation: Using electricity to degrade PFAS. environmentenergyleader.comfood-safety.com
Mechanochemical Treatment: Using mechanical force to initiate chemical breakdown. nih.gov
Hybrid Approaches: Combining different technologies, such as a chemical-biological treatment train, where one process makes the compound more amenable to degradation by another. acs.org
The effectiveness of these technologies for removing or destroying this compound, with its specific ether linkage, will need to be systematically evaluated. waterandwastewater.comunsw.edu.aupops.intclu-in.org
Interdisciplinary Research Collaborations and Data Sharing Initiatives
Addressing the complex challenges posed by compounds like this compound requires a departure from siloed research. Future progress will depend heavily on interdisciplinary collaborations and robust data-sharing practices.
Collaborative Research: Effective research will require teams of chemists, toxicologists, environmental scientists, engineers, and data scientists to work together. National programs, such as the NIEHS Superfund Research Program, provide a model for this type of integrated research on contaminants. nih.gov
Data Sharing and FAIR Principles: There is a strong push to make research data Findable, Accessible, Interoperable, and Reusable (FAIR). researchgate.net Publicly accessible databases and platforms, such as the U.S. EPA's CompTox Chemicals Dashboard and PFAS Analytic Tools, are critical for consolidating knowledge and preventing duplicative efforts. pfascentral.orgepa.govepa.gov These resources allow researchers to access information on chemical properties, toxicology, and environmental occurrence.
For a compound with limited specific data like this compound, these initiatives are invaluable. They allow researchers to leverage data from related compounds to form hypotheses, design experiments, and ultimately build a comprehensive understanding of its potential risks.
Data Tables
Table 1: Summary of Emerging Research Directions for this compound
| Research Area | Key Objectives | Potential Application/Impact |
|---|---|---|
| Sustainable Synthesis | Develop green chemistry routes using safer reagents and less energy. | Reduce the environmental footprint of fluorinated ether production. |
| Biotransformation | Elucidate metabolic pathways (e.g., via cytochrome P-450) and identify metabolites. | Improve risk assessment by understanding persistence and toxicokinetics. |
| Environmental Fate Modeling | Determine key physicochemical properties and incorporate them into advanced models. | Predict environmental transport and identify areas of potential accumulation. |
| Structure-Activity Relationships | Compare toxicity to related PFAS to understand the role of the ether linkage and allyl group. | Enable predictive toxicology and prioritize chemicals for in-depth testing. |
| Multi-Omics Approaches | Use genomics, proteomics, and metabolomics to uncover molecular mechanisms of toxicity. | Identify sensitive biomarkers of exposure and effect for human health assessment. |
| Novel Remediation | Test and develop technologies (e.g., SCWO, electrochemical oxidation) for degradation. | Provide effective solutions for cleaning up environmental contamination. |
| Data Sharing & Collaboration | Foster interdisciplinary research and utilize public data platforms (e.g., FAIR principles). | Accelerate scientific understanding and inform regulatory decision-making. |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Per- and polyfluoroalkyl substances | PFAS |
| Perfluoroalkyl acids | PFAAs |
| Perfluorooctanoic acid | PFOA |
| Perfluorooctanesulfonic acid | PFOS |
| 2,2,2-trifluoroethyl allyl ether | TFAE |
| 2,2,2-trifluoroethanol | TFE |
| Acrolein | - |
| Carbon Dioxide | CO2 |
Q & A
Q. What are the standard synthetic methodologies for preparing Allyl 1H,1H-perfluorooctyl ether, and how do reaction conditions influence yield?
The compound is typically synthesized via the Williamson ether reaction, where polyfluoroalkanols react with allyl halides (e.g., allyl bromide) in the presence of a base. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., diglyme, DMF) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Phase-transfer catalysts (PTCs) like tetrabutylammonium hydrogen sulfate (TBAHS) improve yields in aqueous media by facilitating ion exchange .
- Temperature : Heating (e.g., 60–80°C) accelerates the reaction but requires controlled conditions to avoid side reactions. Example yields range from 52% (without PTC) to 95% (with PTC) depending on solvent and base .
Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?
- ^1H NMR : Identifies allyl group signals (e.g., δ 5.8–6.0 ppm for vinyl protons) and confirms the absence of starting materials (e.g., unreacted polyfluoroalkanol) .
- Gel Permeation Chromatography (GPC) : Determines molecular weight distribution in copolymer systems involving allyl ethers .
- Ellman’s Assay : Quantifies thiol groups in post-functionalized derivatives (e.g., PEG-thiol conjugates) to validate end-group conversion .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields or impurities?
- Solvent Screening : Test solvents like acetone, acetonitrile, or water to balance reactivity and solubility. Aqueous systems with PTCs reduce organic waste and improve mass transfer .
- Base Selection : Use NaH or K₂CO₃ for deprotonation; NaOH in biphasic systems minimizes side reactions .
- Reaction Monitoring : Employ in-situ ^1H NMR to track intermediate formation (e.g., allyl ether vs. thioacetate derivatives) .
Q. What methodologies are used to determine reactivity ratios in copolymerization involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
